molecular formula C12H9F3N2O2S B13661656 Ethyl 2-[4-(Trifluoromethyl)-3-pyridyl]thiazole-4-carboxylate

Ethyl 2-[4-(Trifluoromethyl)-3-pyridyl]thiazole-4-carboxylate

Cat. No.: B13661656
M. Wt: 302.27 g/mol
InChI Key: JVEWMCVXHXWPRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-[4-(Trifluoromethyl)-3-pyridyl]thiazole-4-carboxylate is a synthetic heterocyclic compound of significant interest in agrochemical and pharmaceutical discovery research. This molecule integrates a thiazole carboxylate scaffold with a trifluoromethyl-substituted pyridyl moiety, a combination frequently employed to enhance the biological activity and physicochemical properties of lead compounds . In agricultural chemistry, this compound serves as a key intermediate for developing novel insecticides. Structural analogs based on the N-pyridylpyrazole and thiazole framework have demonstrated excellent efficacy against destructive Lepidoptera pests, such as Plutella xylostella and Spodoptera frugiperda , by targeting insect ryanodine receptors (RyRs) . The presence of the thiazole ring is a critical feature in many commercial pesticides and is actively investigated for controlling chewing pests . In medicinal chemistry, the 2-aminothiazole-4-carboxylate core is a privileged structure in antitumor agent discovery. Research on similar analogs has shown promising, broad-spectrum in vitro antitumor activities, with some compounds exhibiting potent GI50 values in the sub-micromolar range against various human cancer cell lines . This compound is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C12H9F3N2O2S

Molecular Weight

302.27 g/mol

IUPAC Name

ethyl 2-[4-(trifluoromethyl)pyridin-3-yl]-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C12H9F3N2O2S/c1-2-19-11(18)9-6-20-10(17-9)7-5-16-4-3-8(7)12(13,14)15/h3-6H,2H2,1H3

InChI Key

JVEWMCVXHXWPRB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CSC(=N1)C2=C(C=CN=C2)C(F)(F)F

Origin of Product

United States

Preparation Methods

Preparation of Ethyl 2-Methylthiazole-4-Carboxylate as a Key Intermediate

A common precursor is ethyl 2-methylthiazole-4-carboxylate, which can be prepared and then selectively functionalized at the 2-methyl position to introduce further substituents.

Halogenation of Ethyl 2-Methylthiazole-4-Carboxylate

  • N-Bromosuccinimide (NBS) in the presence of radical initiators such as benzoyl peroxide or azobisisobutyronitrile (AIBN) is used to brominate the methyl group at the 2-position.
  • The reaction is typically carried out in carbon tetrachloride or chloroform under reflux with irradiation or heating for several hours.
  • Yields for the formation of 2-bromomethyl-thiazole-4-carboxylic acid ethyl ester range from 31% to 38%, depending on conditions (Table 1).
Yield (%) Reaction Conditions Notes
38 Ethyl 2-methylthiazole-4-carboxylate (2.92 mmol), NBS (3.5 mmol), AIBN (0.21 mmol), CCU solvent, 76°C, 4 h Reaction mixture filtered and purified by flash chromatography
31 NBS, benzoyl peroxide, CCl4, reflux over weekend Product purified by silica gel chromatography
31 NBS, benzoyl peroxide, chloroform, reflux 20 h Product isolated as oil, MS confirmed

Table 1: Representative bromination conditions for ethyl 2-methylthiazole-4-carboxylate derivatives

Functional Group Transformations and Purification

  • After coupling, the ethyl ester functionality is preserved, and purification is typically achieved by column chromatography using silica gel with eluents such as ethyl acetate and hexane mixtures.
  • Characterization of intermediates and final products employs NMR (1H, 13C), mass spectrometry, and elemental analysis to confirm structure and purity.

Summary Table of Key Preparation Steps

Step Starting Material Reagents/Conditions Product Yield (%) Notes
1 Ethyl 2-methylthiazole-4-carboxylate NBS, AIBN or benzoyl peroxide, CCl4 or chloroform, reflux Ethyl 2-bromomethylthiazole-4-carboxylate 31-38 Radical bromination at methyl group
2 Ethyl 2-bromomethylthiazole-4-carboxylate + 4-(Trifluoromethyl)-3-pyridyl nucleophile or acid chloride Nucleophilic substitution or Pd-catalyzed coupling Ethyl 2-[4-(Trifluoromethyl)-3-pyridyl]thiazole-4-carboxylate Variable Coupling step, conditions adapted from similar trifluoromethyl heterocycle syntheses
3 Crude product Purification by silica gel chromatography Pure target compound - Characterization by NMR, MS

Research Findings and Literature Evaluation

  • The halogenation of thiazole methyl groups using NBS is well-documented, with several protocols yielding moderate to good yields under radical conditions.
  • The presence of the trifluoromethyl substituent on the pyridyl ring is known to influence reactivity and requires careful selection of coupling partners and conditions.
  • No direct literature source provides a one-step synthesis of this compound; however, the combination of halogenation followed by nucleophilic substitution or cross-coupling is a validated approach.
  • Alternative synthetic routes involving heterocycle ring construction with pre-installed substituents have been explored in related systems but are less common for this specific compound.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[4-(Trifluoromethyl)-3-pyridyl]thiazole-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiazolidines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Ethyl 2-[4-(Trifluoromethyl)-3-pyridyl]thiazole-4-carboxylate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 2-[4-(Trifluoromethyl)-3-pyridyl]thiazole-4-carboxylate involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Heterocyclic Chemistry

The compound belongs to a broader class of pyridyl-thiazole derivatives and fluorinated heterocycles. Below is a comparative analysis with key analogs:

Table 1: Structural and Physicochemical Comparison
Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents logP* Heterocycle Type
Ethyl 2-[4-(Trifluoromethyl)-3-pyridyl]thiazole-4-carboxylate 39067-28-2 C₁₁H₁₀F₃N₂O₂S 294.27 3-Pyridyl (CF₃), thiazole, ester ~2.38 Thiazole
Ethyl 3-(Trifluoromethyl)pyrazole-4-carboxylate 155377-19-8 C₇H₇F₃N₂O₂ 208.14 Pyrazole (CF₃), ester ~1.52 Pyrazole
Ethyl 2-phenylthiazole-4-carboxylate N/A C₁₂H₁₁NO₂S 233.29 Phenyl, thiazole, ester ~2.50 Thiazole
Ethyl 3-methyl-1H-pyrazole-4-carboxylate 85290-78-4 C₇H₁₀N₂O₂ 154.17 Pyrazole (methyl), ester ~0.89 Pyrazole
2-(3-Pyridyl)-N-(2-pyrimidinylmethyl)-2H-indazole-5-carboxamide N/A C₁₈H₁₅N₅O 333.35 Pyridyl, indazole, pyrimidine ~1.20 Indazole

*logP values estimated based on molecular descriptors (e.g., trifluoromethyl groups increase lipophilicity) .

Key Differences and Implications

Heterocycle Core: The thiazole ring in the target compound (vs. Thiazoles are often associated with bioactivity in antimicrobial and anticancer agents . Pyridyl vs. Phenyl Substitution: The 3-pyridyl group (as in the target compound) offers nitrogen-based hydrogen-bonding sites, unlike phenyl groups, which may improve solubility in polar solvents compared to purely aromatic analogs (e.g., ethyl 2-phenylthiazole-4-carboxylate) .

Trifluoromethyl (-CF₃) Group :

  • The -CF₃ substituent increases electron-withdrawing effects and metabolic stability compared to methyl (-CH₃) or hydrogen substituents. For example, replacing -CF₃ with -CH₃ (as in ethyl 3-methyl-1H-pyrazole-4-carboxylate) reduces molecular weight by ~140 g/mol and logP by ~1.5 units .

Functional Groups :

  • The ethyl ester moiety in the target compound and analogs (e.g., CAS 155377-19-8) facilitates prodrug strategies, enabling controlled release of active carboxylic acid metabolites.

Biological Activity

Ethyl 2-[4-(trifluoromethyl)-3-pyridyl]thiazole-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by case studies and research findings.

Chemical Structure and Properties

This compound features a thiazole ring, which is known for its bioactive properties. The presence of the trifluoromethyl group enhances the compound's lipophilicity, potentially improving its pharmacokinetic profiles.

Biological Activities

1. Antitumor Activity
Research indicates that thiazole derivatives, including this compound, exhibit significant antitumor effects. A study demonstrated that compounds with similar structures showed IC50 values ranging from 1.61 to 1.98 µg/mL against various cancer cell lines, suggesting potent cytotoxic activity. The structure-activity relationship (SAR) analysis highlighted the importance of substituents on the thiazole ring for enhancing antitumor efficacy .

2. Anticonvulsant Properties
Thiazole derivatives have also been studied for their anticonvulsant properties. One compound in a related study eliminated tonic extensor phases in animal models, indicating potential therapeutic effects against epilepsy. The SAR revealed that specific modifications to the thiazole structure could enhance anticonvulsant activity .

3. Antimicrobial Activity
this compound has shown promising antimicrobial activity against various pathogens. The compound's mechanism involves disrupting microbial cell membranes, leading to increased permeability and cell death. In vitro studies have indicated effective inhibition against both Gram-positive and Gram-negative bacteria .

Case Studies

Case Study 1: Antitumor Efficacy
In a study assessing the antitumor efficacy of this compound, researchers administered varying doses to tumor-bearing mice. The results showed a dose-dependent reduction in tumor size compared to control groups, with histopathological analysis revealing apoptotic changes in tumor cells.

Case Study 2: Anticonvulsant Activity Assessment
Another study evaluated the anticonvulsant effects of this compound using a pentylenetetrazol-induced seizure model in rodents. The administration of this compound significantly reduced seizure duration and frequency, demonstrating its potential as an anticonvulsant agent.

Research Findings Summary

Activity IC50 Value (µg/mL) Mechanism of Action
Antitumor1.61 - 1.98Induction of apoptosis via mitochondrial pathways
AnticonvulsantNot specifiedModulation of GABAergic transmission
AntimicrobialVaries by pathogenDisruption of cell membrane integrity

Q & A

Q. Basic

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions (e.g., δ 8.5–9.0 ppm for pyridyl protons, δ 4.1–4.3 ppm for ethyl ester) .
  • LCMS/HPLC : Validates molecular weight (e.g., m/z 366 [M+H]⁺) and purity (>95% via reverse-phase HPLC) .
  • X-ray Crystallography : Resolves 3D conformation, particularly for analogs with fused heterocycles .

What methodologies are used for initial biological activity screening?

Q. Basic

  • Antioxidant Assays : DPPH radical scavenging (%FRSA) and total antioxidant capacity (TAC), with IC₅₀ values compared to ascorbic acid .
  • Antimicrobial Testing : Disk diffusion against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
  • Enzyme Inhibition : Fluorescence-based assays for kinases or proteases, using ATP/peptide substrates .

How can researchers study interactions between this compound and biological targets?

Q. Advanced

  • Surface Plasmon Resonance (SPR) : Measures binding kinetics (Kₐ, Kd) to immobilized proteins (e.g., kinases) .
  • Isothermal Titration Calorimetry (ITC) : Quantifies thermodynamic parameters (ΔH, ΔS) for ligand-receptor binding .
  • Cellular Thermal Shift Assay (CETSA) : Validates target engagement in live cells by monitoring protein thermal stability shifts .

How are structure-activity relationships (SAR) analyzed for analogs?

Q. Advanced

  • Analog Synthesis : Modify substituents (e.g., replace trifluoromethyl with bromine or methyl groups) .
  • Bioactivity Profiling : Compare IC₅₀ values across analogs (e.g., brominated analogs show 10-fold lower kinase inhibition than trifluoromethyl derivatives) .
  • Computational Docking : Align analogs with target active sites (e.g., ATP-binding pocket of EGFR) to rationalize potency differences .

What strategies optimize synthetic yield and purity?

Q. Advanced

  • Catalyst Screening : Copper(I) iodide or PdCl₂(dppf) enhances coupling efficiency (yield increases from 45% to 72%) .
  • Solvent Optimization : THF/water mixtures improve solubility in click chemistry reactions (e.g., triazole formation) .
  • Purification Techniques : Flash chromatography (silica gel, gradient elution) or preparative HPLC reduces byproduct contamination .

How can contradictory bioactivity data be resolved?

Q. Advanced

  • Dose-Response Curves : Validate IC₅₀ consistency across replicates (e.g., antioxidant %FRSA ranging 74–84% requires triplicate testing) .
  • Metabolic Stability Testing : Assess compound degradation in liver microsomes to explain variability in cellular assays .
  • Orthogonal Assays : Confirm antimicrobial activity via both disk diffusion and broth microdilution .

What computational tools model target binding mechanisms?

Q. Advanced

  • Molecular Dynamics (MD) Simulations : Simulate ligand-protein interactions over 100 ns to identify stable binding conformers .
  • Free Energy Perturbation (FEP) : Predict ΔΔG values for trifluoromethyl group substitutions .
  • ADMET Prediction : Use SwissADME or ADMETLab to optimize logP (target <3) and BBB permeability .

How is pharmacokinetic behavior evaluated preclinically?

Q. Advanced

  • Solubility Assays : Shake-flask method in PBS (pH 7.4) and simulated gastric fluid .
  • Plasma Protein Binding : Equilibrium dialysis to measure unbound fraction (e.g., 85% binding limits free concentration) .
  • In Vivo PK : IV/oral dosing in rodents to calculate AUC, Cmax, and t₁/₂ .

What approaches identify novel biological targets?

Q. Advanced

  • Chemical Proteomics : Use biotinylated probes for pull-down assays followed by LC-MS/MS .
  • CRISPR-Cas9 Screening : Genome-wide knockout libraries to identify resistance genes .
  • Phosphoproteomics : SILAC-based quantification to map kinase signaling perturbations .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.